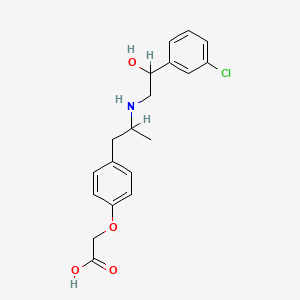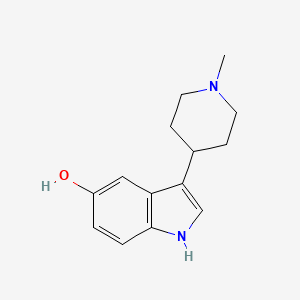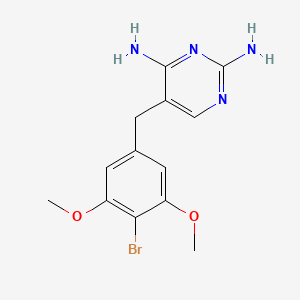
Brodimoprim
Vue d'ensemble
Description
Le brodimoprim est un dérivé structural du triméthoprime, où le groupe 4-méthoxy du triméthoprime est remplacé par un atome de brome. C'est un inhibiteur sélectif de la dihydrofolate réductase bactérienne, ce qui en fait un agent antimicrobien efficace .
Applications De Recherche Scientifique
Brodimoprim has a broad spectrum of applications in scientific research:
Chemistry: It is used as a model compound in studying the inhibition of dihydrofolate reductase.
Biology: Its antibacterial properties make it valuable in microbiological studies, particularly in understanding bacterial resistance mechanisms.
Medicine: this compound is explored for its potential in treating bacterial infections, especially those resistant to other antibiotics.
Industry: It is used in the development of new antimicrobial agents and in the study of drug interactions.
Mécanisme D'action
Target of Action
Brodimoprim is known to target the protein dihydrofolate reductase (DHFR) . DHFR is an enzyme critical for the synthesis of tetrahydrofolic acid, a form of folic acid that bacteria need to produce nucleic acids and proteins .
Mode of Action
This compound’s mode of action is founded on its potent inhibition of bacterial DHFR . By binding to DHFR, this compound effectively blocks the conversion of dihydrofolate to tetrahydrofolate . This action stalls bacterial DNA synthesis and protein production, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting DHFR, this compound prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in this pathway . This disruption leads to a deficiency in tetrahydrofolate, which is essential for the synthesis of nucleic acids and proteins in bacteria .
Pharmacokinetics
Following an oral dose of 400 mg this compound, the peaks of the mean concentration curves were 3.2 ± 1.0 mg/1 in serum and 1.0 ± 0.2 mg/1 in skin blister fluid . The terminal half-lives were 25.9 ± 2.2 h and 42.2 ± 6.5 h in serum and blister fluid, respectively . During multiple dosing, the pharmacokinetic parameters of this compound remained unchanged, and induction or inhibition of the drug metabolizing/eliminating enzymes can be excluded . At steady state, drug accumulation in plasma reached a factor of 2.6 and therefore a reduction of the maintenance dose by 50% is recommended .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By blocking the conversion of dihydrofolate to tetrahydrofolate, this compound stalls bacterial DNA synthesis and protein production . This action effectively inhibits the growth and proliferation of bacteria .
Action Environment
The interaction of this compound with biomembranes is influenced by the pH of the environment . The protonation of the drug, which is related to pH, affects its interaction with biomembranes . Therefore, environmental factors such as pH can influence the action, efficacy, and stability of this compound .
Analyse Biochimique
Biochemical Properties
Brodimoprim, like trimethoprim, acts by selectively inhibiting bacterial dihydrofolate reductase . This enzyme is crucial for the synthesis of tetrahydrofolate, a coenzyme required for the production of purines, thymidylic acid, and certain amino acids. By inhibiting this enzyme, this compound disrupts bacterial DNA synthesis .
Cellular Effects
The inhibition of dihydrofolate reductase by this compound leads to a decrease in the production of essential biomolecules, thereby inhibiting bacterial growth . This impacts various cellular processes, including DNA replication, transcription, and translation, ultimately leading to cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to bacterial dihydrofolate reductase, thereby inhibiting the enzyme . This prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folate pathway .
Temporal Effects in Laboratory Settings
Its antimicrobial activity has been demonstrated in various studies .
Dosage Effects in Animal Models
Its efficacy in treating bacterial infections has been demonstrated in clinical studies .
Metabolic Pathways
This compound is involved in the folate metabolic pathway . By inhibiting dihydrofolate reductase, it disrupts the conversion of dihydrofolate to tetrahydrofolate, affecting the synthesis of purines, thymidylic acid, and certain amino acids .
Transport and Distribution
Its ability to penetrate bacterial cells and inhibit dihydrofolate reductase suggests that it may be transported across cell membranes .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where dihydrofolate reductase is located .
Méthodes De Préparation
La synthèse du brodimoprim implique plusieurs étapes :
- Un traitement ultérieur avec de l'acide polyphosphorique conduit à méthyl 4-amino-3,5-diméthoxybenzoate .
- Une réaction de Sandmeyer convertit ceci en méthyl 4-bromo-3,5-diméthoxybenzoate .
- La saponification de l'ester forme acide 4-bromo-3,5-diméthoxybenzoïque .
- L'halogénation avec du chlorure de thionyle donne chlorure de 4-bromo-3,5-diméthoxybenzoyle .
- La réduction de Rosenmund produit 4-bromo-3,5-diméthoxybenzaldéhyde .
- La condensation de Knoevenagel avec le 3-méthoxypropionitrile donne un intermédiaire, qui se condense finalement avec la guanidine pour compléter la synthèse du this compound .
Diméthyl 2,6-diméthoxybenzène-1,4-dicarboxylate : est traité avec de l'hydroxylamine dans de l'acide polyphosphorique pour former l'hydroxamide.
Analyse Des Réactions Chimiques
Le brodimoprim subit diverses réactions chimiques :
Oxydation et Réduction : Il peut être impliqué dans des réactions d'oxydation et de réduction, en particulier en présence d'agents oxydants ou réducteurs forts.
Substitution : L'atome de brome dans le this compound peut être substitué par d'autres groupes dans des conditions appropriées.
Réactifs et Conditions Communes : Des réactifs comme le chlorure de thionyle, l'hydroxylamine et l'acide polyphosphorique sont couramment utilisés dans sa synthèse. Les conditions impliquent souvent des températures contrôlées et des solvants spécifiques pour garantir que les réactions souhaitées se produisent.
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition de la dihydrofolate réductase.
Biologie : Ses propriétés antibactériennes le rendent précieux dans les études microbiologiques, en particulier pour comprendre les mécanismes de résistance bactérienne.
Médecine : Le this compound est étudié pour son potentiel dans le traitement des infections bactériennes, en particulier celles résistantes aux autres antibiotiques.
5. Mécanisme d'Action
Le this compound exerce ses effets en inhibant sélectivement la dihydrofolate réductase bactérienne, une enzyme cruciale pour la synthèse du tétrahydrofolate. Le tétrahydrofolate est essentiel à la production des acides nucléiques et des protéines. En inhibant cette enzyme, le this compound perturbe la synthèse de l'ADN bactérien, ce qui entraîne la mort des cellules bactériennes .
Comparaison Avec Des Composés Similaires
Le brodimoprim est comparé à d'autres composés similaires comme le triméthoprime :
Triméthoprime : Le this compound et le triméthoprime inhibent tous deux la dihydrofolate réductase, mais le this compound possède un atome de brome au lieu d'un groupe méthoxy, ce qui peut influencer son affinité de liaison et son spectre d'activité.
Méthotrexate : Un autre inhibiteur de la dihydrofolate réductase, mais principalement utilisé dans le traitement du cancer et des maladies auto-immunes.
La structure unique du this compound, avec la substitution du brome, lui confère des propriétés distinctes qui peuvent être avantageuses dans certaines applications antimicrobiennes.
Propriétés
IUPAC Name |
5-[(4-bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCRRLMMHNLSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205070 | |
| Record name | Brodimoprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56518-41-3 | |
| Record name | Brodimoprim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56518-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brodimoprim [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056518413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brodimoprim | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brodimoprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Brodimoprim | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRODIMOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1YC7T6LLI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


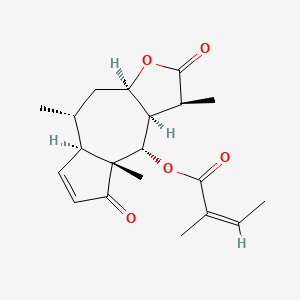


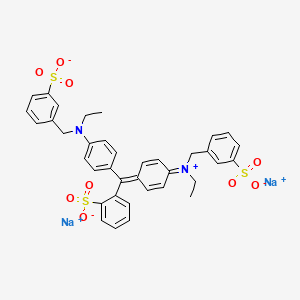
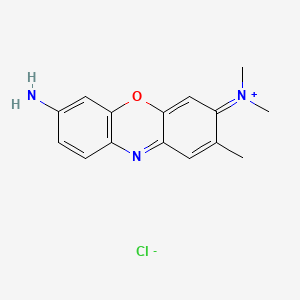
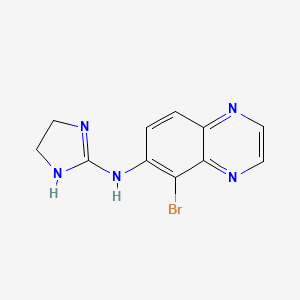
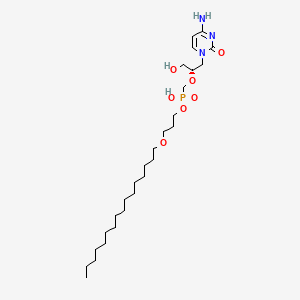


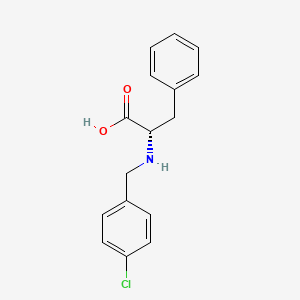
![(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1667802.png)
